3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine, distinguished by the incorporation of deuterium atoms. This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy and metabolic tracing. Its unique structure allows for enhanced analytical precision, making it valuable in various fields such as chemistry, biology, and pharmacology.
3-Methyl-1-benzyl-piperazine-d4 belongs to the class of piperazine derivatives, which are cyclic compounds containing a piperazine ring. These compounds are often studied for their biological activities and potential therapeutic applications. The specific classification of this compound falls under organic chemistry due to its structural characteristics and functional groups.
The synthesis of 3-Methyl-1-benzyl-piperazine-d4 typically involves the following steps:
In industrial settings, the synthesis is scaled up with bulk deuteration processes, utilizing reactors designed for large-scale production. Quality control measures are implemented to verify the purity and deuterium content of the final product.
The molecular formula of 3-Methyl-1-benzyl-piperazine-d4 is C12H14D4N2, indicating that it contains twelve carbon atoms, fourteen hydrogen atoms (four of which are replaced by deuterium), and two nitrogen atoms. The structure features a piperazine ring substituted with a benzyl group and a methyl group.
3-Methyl-1-benzyl-piperazine-d4 can participate in various chemical reactions:
The reactivity of this compound allows it to serve as an intermediate in the synthesis of more complex molecules, facilitating studies on reaction mechanisms and pathways.
The mechanism of action for 3-Methyl-1-benzyl-piperazine-d4 involves its interactions with various biological targets. As a piperazine derivative, it may influence neurotransmitter systems or act as a ligand for certain receptors. Its specific interactions depend on the context of its use in research, particularly in pharmacological studies where it may affect drug metabolism and efficacy .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance spectroscopy, which benefit from the presence of deuterium for enhanced resolution .
3-Methyl-1-benzyl-piperazine-d4 has several important applications:
The IUPAC name for this deuterated compound is 1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine. This nomenclature explicitly denotes the substitution pattern: a benzyl group at nitrogen-1, a methyl group at carbon-3, and deuterium atoms at carbons 2 and 5 of the piperazine ring [6] .
Common synonyms include:
Table 1: Synonym Compendium
Systematic Name | Common Aliases | Database Identifiers |
---|---|---|
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine | 3-Methyl-1-benzyl-piperazine-d4 | CAS 1794752-53-6 [1] |
3-Methyl-1-(phenylmethyl)-piperazine-d4 | PubChem CID: S1782665 [6] | |
MBZP-d4 | SCBT Cat# sc-484412 |
The molecular formula C12H14D4N2 reflects selective deuteration at four hydrogen positions. The molecular weight is 194.31 g/mol, contrasting with 190.29 g/mol for the non-deuterated analog (C12H18N2) due to isotopic mass differences [1] [6].
Deuterium atoms specifically replace hydrogens at carbons 2 and 5 of the piperazine ring, as confirmed by the SMILES notation CC1CN(CCN1)CC2=CC=CC=C2
with isotopic modifiers [2H]C1([2H])CN(Cc2ccccc2)C([2H])([2H])C(C)N1
[1] [6]. This labeling pattern minimizes metabolic scrambling while retaining electronic properties comparable to the protiated molecule.
Table 2: Isotopic Labeling Profile
Atomic Position | Elemental Composition | Isotopic Substitution | Role in Molecular Stability |
---|---|---|---|
Piperazine C-2, C-5 | H → D | Tetradeuteration (D4) | Reduces C-H/D bond cleavage kinetics |
Benzyl group | H7 | None | Unmodified for metabolic tracking |
N-methyl group | H3 | None | Maintains electronic properties |
Piperazine rings typically adopt chair conformations with substituents occupying equatorial or axial positions. For 3-methyl-1-benzyl-piperazine-d4, the chiral center at C-3 exists as a racemic mixture unless enantioselective synthesis is employed. The deuterium atoms at C-2 and C-5 influence ring dynamics by increasing the energy barrier for ring inversion due to isotopic mass effects [10].
X-ray crystallography of non-deuterated analogs reveals that bulky benzyl groups favor equatorial orientations to minimize steric strain. The deuterium substitution at C-2 and C-5 does not alter bond angles but reduces vibrational frequencies by 5–10%, as observed in comparative IR studies of deuterated pharmaceuticals [10]. Density Functional Theory (DFT) simulations indicate a <1% change in ring puckering parameters (Cremer-Pople parameters) compared to the protiated form.
Key physicochemical distinctions between deuterated and non-deuterated compounds include:
Table 3: Property Comparison: Deuteration Impact
Property | 3-Methyl-1-benzyl-piperazine-d4 | 3-Methyl-1-benzyl-piperazine | Functional Significance |
---|---|---|---|
Molecular weight | 194.31 g/mol | 190.29 g/mol | Chromatographic separation |
Metabolic stability | ↑ (Deuterium kinetic isotope effect) | Standard | Extended in vivo half-life |
Legal status (e.g., Canada) | Research chemical (unscheduled) | Controlled analog of BZP [2] | Regulatory compliance |
Vibrational modes | C-D stretch: 2050–2200 cm−1 (IR) | C-H stretch: 2850–3000 cm−1 | Spectroscopic identification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7